![molecular formula C7H12O3 B072880 1-Hydroxycyclohexanecarboxylic acid CAS No. 1123-28-0](/img/structure/B72880.png)
1-Hydroxycyclohexanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 1-hydroxycyclohexanecarboxylic acid, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acids, involves selective transformations and Diels-Alder cycloadditions, showcasing the complex synthetic routes possible for such compounds (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999). Additionally, asymmetric Strecker synthesis has been applied to obtain stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, highlighting the importance of stereochemistry in the synthesis of these molecules (Fondekar, Volk, & Frahm, 1999).
Molecular Structure Analysis
Crystallographic studies on derivatives of 1-aminocyclohexane-1-carboxylic acid have provided insights into the conformation of these molecules, revealing that the cyclohexane rings adopt an almost perfect chair conformation. This structural information is crucial for understanding the reactivity and properties of these compounds (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).
Chemical Reactions and Properties
Research into the chemical reactions of cyclohexanecarboxylic acid derivatives has led to the discovery of novel reactions and the synthesis of highly functionalized compounds. For instance, microbial dihydroxylation followed by oxidative and rearrangement reactions has been used to synthesize enantiomerically pure cyclohexanecarboxylic acid derivatives, demonstrating the compound's versatility in organic synthesis (Myers, Siegel, Buzard, & Charest, 2001).
Scientific Research Applications
Asymmetric Synthesis of Stereoisomers : Fondekar, Volk, and Frahm (1999) demonstrated the asymmetric synthesis of four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid, which are important in the study of stereochemistry and could have implications in pharmaceuticals and organic chemistry (Fondekar, Volk, & Frahm, 1999).
Cyclisation in Superacidic Media : Carr and Whittaker (1987) explored the reaction of substituted 1-hydroxycyclohexanecarboxylic acids in fluorosulphuric acid, leading to cyclisation and rearrangement, providing insights into the behavior of these compounds under extreme conditions (Carr & Whittaker, 1987).
Metabolism by Bacteria : Rho and Evans (1975) studied the aerobic metabolism of cyclohexanecarboxylic acid by Acinetobacter anitratum, a bacterium isolated from garden soil. This research could be relevant for environmental and microbial applications (Rho & Evans, 1975).
Synthesis of Serine Analogues : Avenoza et al. (2001) described a new synthesis of the four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, which are analogues of the amino acid serine. These compounds have potential uses in the design of new pharmaceuticals (Avenoza et al., 2001).
Regio- and Diastereoselective Syntheses : Fülöp et al. (2005) achieved regio- and diastereoselective syntheses of hydroxylated 2-aminocyclohexanecarboxylic acids, which are crucial for creating specific molecular configurations in drug design (Fülöp et al., 2005).
Synthesis of Conformationally Restricted Glutamic Acid Analogue : Bunch et al. (2003) focused on the synthesis of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, a restricted analogue of glutamic acid, highlighting its potential in medicinal chemistry (Bunch et al., 2003).
Gastrointestinal Origin of Hydroxycyclohexanecarboxylic Acid : Kronick et al. (1983) identified cis-4-hydroxycyclohexanecarboxylic acid in the urine of a child, suggesting it as a by-product of bacterial metabolism, which has implications for understanding metabolic pathways (Kronick et al., 1983).
Environmental Exposure to Related Compounds : Silva et al. (2013) studied the environmental exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a related compound, highlighting its relevance in environmental health and safety (Silva et al., 2013).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
1-Hydroxycyclohexanecarboxylic acid has been mentioned in the context of the biodegradation of phthalates . In this process, phthalic acid is first converted into benzoic acid by a process called decarboxylation. Benzoic acid thus produced is converted to adipic acid by a process known as β-oxidation. During this process, many intermediates are produced such as 2-hydroxycyclohexanecarboxylic acid and 1-cyclohexene-1-carboxylic acid .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound . For instance, its acidity may be influenced by the pH of the environment, and its stability could be affected by temperature and light exposure.
properties
IUPAC Name |
1-hydroxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6(9)7(10)4-2-1-3-5-7/h10H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOVRAAUERBWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277215 | |
Record name | 1-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1123-28-0 | |
Record name | 1-Hydroxycyclohexanecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxycyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Hydroxycyclohexanecarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T8T2JM3W6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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